molecular formula C6H13O8P B12090682 (3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate

(3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate

Katalognummer: B12090682
Molekulargewicht: 244.14 g/mol
InChI-Schlüssel: KAJAXXUCVJFKFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate is an organic compound that belongs to the class of acylaminosugars It is characterized by the presence of a sugar moiety linked to a phosphate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate typically involves the phosphorylation of a sugar derivative. One common method includes the reaction of a sugar alcohol with a phosphorylating agent under controlled conditions. For example, the reaction of a sugar alcohol with phosphorus oxychloride (POCl3) in the presence of a base can yield the desired phosphate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the phosphorylation process .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various phosphate esters and other derivatives .

Biology

In biological research, this compound is studied for its role in metabolic pathways. It is involved in the regulation of various enzymatic reactions and is a key intermediate in the biosynthesis of nucleotides and other essential biomolecules .

Medicine

In medicine, this compound has potential therapeutic applications. It is being investigated for its role in drug delivery systems and as a component of pharmaceutical formulations .

Industry

Industrially, this compound is used in the production of specialty chemicals and as an additive in various products. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials .

Wirkmechanismus

The mechanism of action of (3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups in biochemical reactions. This compound plays a crucial role in the regulation of metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C6H13O8P

Molekulargewicht

244.14 g/mol

IUPAC-Name

(3,4,5-trihydroxyoxan-2-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O8P/c7-3-1-13-4(6(9)5(3)8)2-14-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)

InChI-Schlüssel

KAJAXXUCVJFKFM-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(C(O1)COP(=O)(O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.